molecular formula C16H22N4O2S2 B6791022 N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide

N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide

Cat. No.: B6791022
M. Wt: 366.5 g/mol
InChI Key: KDMLNZHXZFVRDX-UHFFFAOYSA-N
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Description

N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide is a complex organic compound featuring a pyrazine ring, a piperidine ring, and a thiophene sulfonamide group

Properties

IUPAC Name

N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2S2/c1-12-10-18-15(11-17-12)13(2)20-7-5-14(6-8-20)19-24(21,22)16-4-3-9-23-16/h3-4,9-11,13-14,19H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMLNZHXZFVRDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(C)N2CCC(CC2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Pyrazine Derivative: The initial step involves the synthesis of 5-methylpyrazine. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The 5-methylpyrazine is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Piperidine Ring Formation: The alkylated pyrazine is reacted with 4-piperidone under reductive amination conditions to form the piperidine ring.

    Sulfonamide Formation: Finally, the piperidine derivative is reacted with thiophene-2-sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.

    Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonamide group.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with unique properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism of action of N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and piperidine rings can engage in hydrogen bonding and hydrophobic interactions, while the sulfonamide group can form strong ionic bonds with target molecules. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]benzene-2-sulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

    N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]furan-2-sulfonamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

N-[1-[1-(5-methylpyrazin-2-yl)ethyl]piperidin-4-yl]thiophene-2-sulfonamide is unique due to the presence of the thiophene ring, which can impart different electronic properties compared to benzene or furan rings. This can affect the compound’s reactivity and interactions with biological targets, potentially leading to unique applications in various fields.

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